N-[1-(4-bromoanilino)-2,2,2-trichloroethyl]-3-methylbenzamide
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Overview
Description
N-[1-(4-bromoanilino)-2,2,2-trichloroethyl]-3-methylbenzamide is a synthetic organic compound characterized by the presence of a bromoaniline group, trichloroethyl moiety, and a methylbenzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-bromoanilino)-2,2,2-trichloroethyl]-3-methylbenzamide typically involves the reaction of 4-bromoaniline with 2,2,2-trichloroethyl chloroformate, followed by the introduction of a 3-methylbenzamide group. The reaction conditions often include the use of organic solvents such as dichloromethane or chloroform, and the process may require the presence of a base like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-bromoanilino)-2,2,2-trichloroethyl]-3-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromoaniline group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of corresponding nitro or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of iodinated or other substituted derivatives.
Scientific Research Applications
N-[1-(4-bromoanilino)-2,2,2-trichloroethyl]-3-methylbenzamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[1-(4-bromoanilino)-2,2,2-trichloroethyl]-3-methylbenzamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to changes in cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(1-(3-bromoanilino)-2,2,2-trichloroethyl)-4-methylbenzamide
- N-(1-(4-bromoanilino)-2,2,2-trichloroethyl)-2-methoxybenzamide
Uniqueness
N-[1-(4-bromoanilino)-2,2,2-trichloroethyl]-3-methylbenzamide is unique due to its specific substitution pattern and the presence of both bromoaniline and trichloroethyl groups. This combination imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C16H14BrCl3N2O |
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Molecular Weight |
436.6 g/mol |
IUPAC Name |
N-[1-(4-bromoanilino)-2,2,2-trichloroethyl]-3-methylbenzamide |
InChI |
InChI=1S/C16H14BrCl3N2O/c1-10-3-2-4-11(9-10)14(23)22-15(16(18,19)20)21-13-7-5-12(17)6-8-13/h2-9,15,21H,1H3,(H,22,23) |
InChI Key |
QPQFRXJMDBBAPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC(C(Cl)(Cl)Cl)NC2=CC=C(C=C2)Br |
Origin of Product |
United States |
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